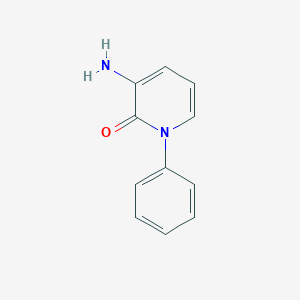
1-(4-Methyl-2-thienyl)cyclopropanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylthiophen-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the desired compound.
Industrial Production Methods: Industrial production of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and cyclopropyl ring-opened products.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine could be explored for its pharmacological properties. Its potential to modulate biological pathways may lead to the development of new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity, while the methanamine moiety may facilitate interactions with amino acid residues in proteins.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring but differ in the position and type of substituents.
Cyclopropylamines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine have similar cyclopropyl and amine functionalities but lack the thiophene ring.
Uniqueness: The uniqueness of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine lies in its combination of a cyclopropyl group, a methanamine moiety, and a substituted thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
Clave InChI |
DSJDYDDGFBHVRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



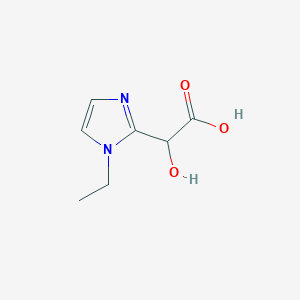
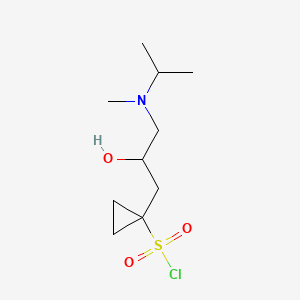
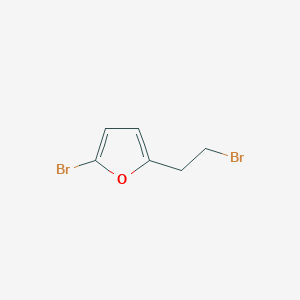
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
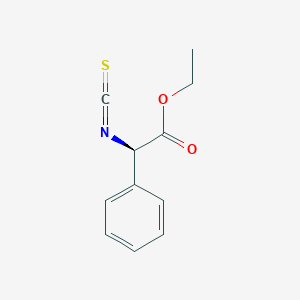
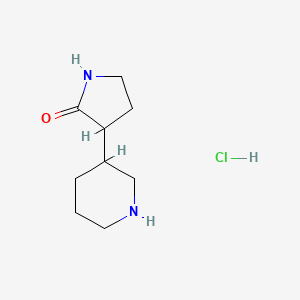
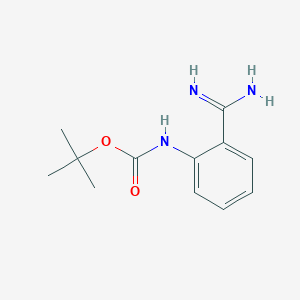

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
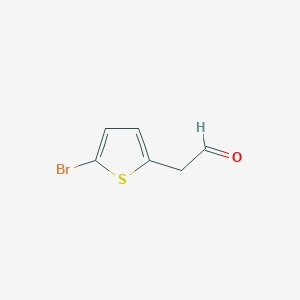
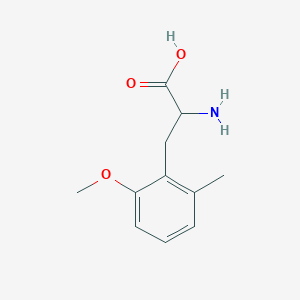
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
